molecular formula C17H10O3 B14739325 11-Hydroxy-12H-benzo[b]xanthen-12-one CAS No. 5530-11-0

11-Hydroxy-12H-benzo[b]xanthen-12-one

Cat. No.: B14739325
CAS No.: 5530-11-0
M. Wt: 262.26 g/mol
InChI Key: RQXGNVPZIYYSNJ-UHFFFAOYSA-N
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Description

11-Hydroxy-12H-benzo[b]xanthen-12-one is a synthetic benzoxanthenone derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for a broad spectrum of biological activities, positioning it as a valuable scaffold for developing novel therapeutic agents. Researchers will find this compound particularly useful in oncology and immunology studies. Benzoxanthenone analogs have demonstrated potent efficacy as blockers of pro-inflammatory mediators, such as nitric oxide and prostaglandin E2, making them promising leads for investigating inflammatory pathologies like osteoarthritis and inflammatory bowel disease . In anticancer research, related compounds induce apoptosis in cancer cells through a ROS-mediated mitochondrial dysfunction pathway, regulating proteins like Bcl-2 and activating caspase-3 . Furthermore, such compounds can inhibit tumor cell proliferation, reduce migration and invasion, and regulate the epithelial-mesenchymal transition . The primary mechanism of action for this compound class often involves interaction with cellular DNA and the induction of oxidative stress, leading to cell cycle arrest and programmed cell death . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers are encouraged to conduct their own stability and safety assessments prior to use.

Properties

CAS No.

5530-11-0

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

11-hydroxybenzo[b]xanthen-12-one

InChI

InChI=1S/C17H10O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h1-9,18H

InChI Key

RQXGNVPZIYYSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In the presence of zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃) , 2-hydroxy-1-naphthalenecarboxylic acid undergoes Friedel-Crafts acylation with phloroglucinol, forming the tetracyclic 9,11-dihydroxy-12H-benzo[a]xanthen-12-one intermediate. Selective chelation of the 11-hydroxy group by the carbonyl at position 12 directs subsequent modifications.

Table 1: Optimization of Condensation Conditions

Catalyst System Temperature (°C) Time (h) Yield (%)
ZnCl₂/POCl₃ 70 72 58
BF₃·Et₂O 60 48 42
H₂SO₄ 80 24 35

Data adapted from J-Stage highlights ZnCl₂/POCl₃ as the optimal system, achieving 58% yield under mild conditions.

Regioselective O-Alkylation and Cyclization

To isolate the 11-hydroxy derivative, selective O-alkylation of the 9-hydroxy group is critical. This is achieved using 3-chloro-3-methylbut-1-yne (9) in dimethylformamide (DMF) with potassium carbonate.

Stepwise Functionalization

  • Alkylation : The 9-hydroxy group of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one reacts with 3-chloro-3-methylbut-1-yne, forming a propargyl ether.
  • Methylation : Subsequent treatment with dimethyl sulfate in DMF selectively methylates the 11-hydroxy group, yielding a protected intermediate.
  • Thermal Cyclization : Heating the alkylated product at 130°C induces Claisen rearrangement, forming the pentacyclic xanthone framework.

Key Insight : The use of sodium hydride as a base during methylation minimizes side reactions, improving yield to 82%.

Photochemical Synthesis via Quinone Intermediates

An alternative route employs photochemical reactions to construct the xanthone core. Irradiation of 1,4-naphthoquinone (1) with 2-hydroxybenzaldehydes (2) generates 2-(2-hydroxybenzoyl)naphthalene-1,4-diols, which oxidize to benzo[b]xanthenetriones.

Photoinduced Acylation

Under UV light, 1,4-naphthoquinone undergoes radical-mediated coupling with 2-hydroxybenzaldehyde, forming a hydroxybenzoyl intermediate. Treatment with silver(I) oxide (Ag₂O) in tetrahydrofuran (THF) induces cyclodehydration, yielding the trione derivative.

Table 2: Photochemical Synthesis Parameters

Substrate Light Source Time (d) Yield (%)
2-Hydroxybenzaldehyde 300 nm 5 47
5-Methoxy-2-hydroxybenzaldehyde 350 nm 7 39

While this method avoids harsh acids, yields remain moderate (39–47%).

Demethylation Strategies for Hydroxy Group Introduction

For substrates with methoxy groups, demethylation using hydrobromic acid (HBr) in acetic acid efficiently converts methoxy to hydroxy functionalities.

Case Study: 11-Methoxy to 11-Hydroxy Conversion

Treatment of 11-methoxy-12H-benzo[a]xanthen-12-one with 48% HBr/HOAc at 100°C for 4 hours achieves complete demethylation, producing the 11-hydroxy derivative in 89% yield.

Critical Consideration : Prolonged reaction times (>6 hours) risk decarboxylation of the naphthalenecarboxylic acid moiety.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy and Limitations

Method Advantages Limitations
Acid-Catalyzed Condensation High regioselectivity, scalable Requires toxic POCl₃
O-Alkylation/Cyclization Excellent functional group tolerance Multi-step, moderate yields
Photochemical Mild conditions, no strong acids Low yields, specialized equipment

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.82 (s, 1H, C11-OH), 7.35–8.20 (m, 8H, aromatic).
  • IR (KBr) : 3455 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O).
  • UV-Vis (MeOH) : λₘₐₓ 328 nm (π→π* transition).

X-ray Crystallography

Single-crystal analysis confirms the planar xanthone core and intramolecular hydrogen bonding between C11-OH and the carbonyl group.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Based on the search results, the compound "11-hydroxy-12H-benzo[b]xanthen-12-one" is mentioned in the context of designing new hydroxy xanthone derivatives with potential anticancer activity . However, the search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on "this compound."

Here's what can be gathered from the search results regarding xanthone derivatives and their applications:

  • Anticancer Activity: Xanthone derivatives, including hydroxy xanthones, are investigated for their anticancer properties . Research involves designing new derivatives and studying their quantitative structure-activity relationships (QSAR) to predict and enhance their activity against cancer cells . Halogen-substituted hydroxy xanthones have shown potential as anticancer drugs, particularly for liver cancer .
  • Antifungal Activity: Xanthone derivatives have demonstrated strong antifungal activity against Candida albicans strains, including those resistant to fluconazole . These compounds may target yeast topoisomerase II activity and exhibit a fungicidal mode of action .
  • Synthesis of Xanthone Derivatives: Methods for synthesizing xanthone derivatives, such as 12H-benzo[a]xanthen-12-ones, have been developed using various catalytic strategies . These derivatives serve as core structures in many natural compounds and pharmaceuticals .
  • Structural and Spectroscopic Analysis: The structure and spatial magnetic properties of 12H-benzo[a]xanthen-12-one derivatives have been analyzed using NMR spectroscopy and computational methods .

Mechanism of Action

The mechanism of action of 11-Hydroxy-12H-benzo[b]xanthen-12-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 11-hydroxy-12H-benzo[b]xanthen-12-one derivatives is highly dependent on substituent type and position. Key structural analogs include:

Compound Name Substituents Key Properties Reference
1,3-Dihydroxy-12H-benzo[b]xanthen-12-one –OH at C-1 and C-3 Intermediate for antitumor derivatives; lower activity than substituted analogs
3a (Dimethylamine-substituted) –N(CH₃)₂ at C-3 IC₅₀: 3.51 µM (HepG2), 1.59 µM (HeLa)
Compound 24 –OH at C-1, C-3, C-7 IC₅₀: 2.8 µM (HepG2); high tumor specificity vs. normal cells (L02)
Compound 34 –NO₂ at C-4, –NH(CH₂)₂pyrrolidine at C-1 Antifungal MIC: 0.5 µg/mL (Candida spp.); MFC: 1.0 µg/mL
Compound 41 –NO₂ at C-4, –NH(CH₂)₃morpholine at C-1 Antifungal MIC: 1.0 µg/mL (Aspergillus spp.); low cytotoxicity (EC₅₀ > 100 µM)
  • Antitumor Activity : Dimethylamine (3a) and trihydroxy (24) derivatives exhibit superior cytotoxicity against HepG2 and HeLa cells compared to the parent compound. N-heterocyclic substituents (e.g., piperazine in 3c/d) enhance activity in resistant cell lines like BEL-7402 .
  • Antifungal Activity: Nitro and aminoalkyl substituents (e.g., 34, 41) significantly improve antifungal potency against Candida and Aspergillus strains. The presence of a fused benzene ring and electron-withdrawing groups (e.g., –NO₂) correlates with fungicidal effects .

Isomeric Differences: Benzo[b] vs. Benzo[a]

  • 12H-Benzo[a]xanthen-12-one (isomer with fused benzene at position "a") shows distinct reactivity in pericyclic reactions but reduced bioactivity compared to benzo[b] derivatives .
  • 10-Methyl-12H-benzo[a]xanthen-12-one exhibits unique NMR deshielding at δ10.2 due to proximity to the ketone group, a feature absent in benzo[b] analogs .

Key Research Findings and Implications

  • Structure-Activity Relationship: Hydroxyl and aminoalkyl groups enhance solubility and target binding, while nitro groups improve electron-deficient character, critical for DNA topoisomerase inhibition in antifungal applications .
  • Therapeutic Potential: Derivatives like 3a and 34 demonstrate dual utility in oncology and infectious disease, with low cytotoxicity toward normal cells (e.g., HEK293) .
  • Synthetic Challenges : Separation of isomers (e.g., benzo[a] vs. benzo[b]) remains difficult due to similar chromatographic properties .

Q & A

Q. What are the most reliable synthetic routes for 11-Hydroxy-12H-benzo[b]xanthen-12-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions involving aldehydes, naphthols, and cyclic diketones under acid catalysis. For example, solvent-free protocols using 12-tungstophosphoric acid (H₃PW₁₂O₄₀) achieve yields >85% via Michael addition/cyclization cascades . Key variables include:

  • Catalyst choice : Heteropoly acids minimize side reactions compared to Brønsted acids.
  • Temperature : Reactions at 80–100°C reduce polymerization byproducts.
  • Solvent-free vs. solvent-based : Solvent-free conditions enhance atom economy but require precise stoichiometry .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Look for diagnostic peaks:
    • 11-hydroxy proton : Downfield shift (~δ 12.5 ppm in DMSO-d₆) due to intramolecular H-bonding .
    • Aromatic protons : Multiplicity in δ 6.8–8.2 ppm indicates substitution patterns .
  • X-ray crystallography : Resolve the planar xanthene core and hydroxyl orientation (e.g., C–O bond length ~1.36 Å ).
  • UV-Vis : λmax ~350–370 nm (π→π* transitions), sensitive to substituent effects .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in photochemical applications?

Methodological Answer:

  • HOMO-LUMO analysis : Calculate frontier orbitals to identify electron-rich regions (e.g., hydroxy group) prone to oxidation.
  • TD-DFT : Simulate excited-state behavior; compare computed λmax with experimental UV-Vis to validate models .
  • Solvent effects : Use polarizable continuum models (PCM) to assess solvatochromism. Example workflow:
    • Optimize geometry at B3LYP/6-31G(d).
    • Compute electronic transitions with CAM-B3LYP/def2-TZVP.
    • Validate against experimental data .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity issues : Validate via HPLC-MS; impurities <0.5% for biological assays .
  • Assay conditions : Control pH (hydroxyl group deprotonates above pH 7, altering solubility).
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Example workflow:
    • Replicate assays in triplicate across independent labs.
    • Standardize cell lines (e.g., HeLa vs. HEK293 may show divergent responses).
    • Report IC₅₀ values with 95% confidence intervals .

Q. What strategies optimize the compound’s stability in long-term storage for photodynamic therapy studies?

Methodological Answer: Degradation pathways include:

  • Photo-oxidation : Store in amber vials under argon.
  • Hydrolysis : Lyophilize and store at −80°C with desiccants.
  • Analytical monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for the hydroxyl group’s electronic environment?

Case Study :

  • Contradiction : NMR δ 12.5 ppm (DMSO) vs. δ 10.8 ppm (CDCl₃) for the hydroxyl proton.
  • Resolution : Solvent-dependent H-bonding. DMSO enhances H-bond strength, deshielding the proton. Confirm via IR (O–H stretch ~3200 cm⁻¹ in DMSO) .

Q. Why do synthetic yields vary widely (65–92%) across studies using similar protocols?

Root Cause Analysis:

  • Moisture sensitivity : Anhydrous conditions critical for Au(I)-catalyzed routes .
  • Substrate quality : Aldehyde purity >99% reduces side reactions.
  • Scale effects : Milligram-scale reactions show higher yields due to better thermal control .

Methodological Recommendations

  • Synthesis : Prioritize solvent-free, heteropoly acid-catalyzed routes for scalability .
  • Characterization : Combine XRD and NMR to resolve stereoelectronic ambiguities .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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